N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide
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Overview
Description
N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is an organic compound with the molecular formula C20H17NOS It is characterized by the presence of a benzenecarboxamide group attached to a phenyl ring, which is further substituted with a phenylsulfanyl methyl group
Preparation Methods
The synthesis of N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide typically involves the reaction of 4-[(phenylsulfanyl)methyl]aniline with benzoic acid derivatives under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the phenylsulfanyl group would yield sulfoxides or sulfones, while reduction of the amide group would produce the corresponding amine.
Scientific Research Applications
N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules through sulfur-based interactions, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide can be compared with other similar compounds such as:
N-{4-[(phenylsulfanyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide: This compound has a trifluoromethyl group, which can enhance its chemical stability and biological activity.
N-{4-[(phenylsulfanyl)methyl]phenyl}-4-(methoxy)benzenecarboxamide: The presence of a methoxy group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-20(17-7-3-1-4-8-17)21-18-13-11-16(12-14-18)15-23-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEYLJRWFLGOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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